N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14993319
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-10-16-14(8-15(12-4-5-12)21-18(16)24-22-10)17(23)20-9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,20,23) |
| Standard InChI Key | DIXKMZLMAUYRPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Introduction
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the isoxazole family, which is known for its diverse pharmacological properties. This compound features an isoxazole ring fused with a pyridine moiety, further substituted with a cyclopropyl group and a 4-chlorobenzyl moiety. The molecular formula of this compound is C₁₈H₁₆ClN₃O₂, with a molecular weight of approximately 341.8 g/mol, although some sources report it as 303.74 g/mol, likely due to differences in calculation or rounding .
Synthesis and Characterization
The synthesis of N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple synthetic steps. These steps require careful control over conditions such as temperature, solvents, and catalysts to ensure high yield and purity of the final product. The synthesis protocols are often detailed in specialized chemical literature and databases like PubChem.
Synthesis Steps Overview
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Starting Materials: The synthesis begins with appropriate starting materials, which may include precursors for the isoxazole and pyridine rings.
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Ring Formation: The isoxazole ring is formed through specific reactions, often involving nitrile oxides or other reactive intermediates.
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Pyridine Ring Formation: The pyridine ring is constructed using methods such as condensation reactions.
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Substitution Reactions: The cyclopropyl and chlorobenzyl groups are introduced through substitution reactions.
Biological Activities and Potential Applications
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is part of a broader class of isoxazole derivatives that have garnered attention for their potential biological activities. These compounds are often investigated for their interactions with specific biological targets, which can lead to applications in medicinal chemistry, particularly in drug development.
Biological Activities Table
| Activity | Description |
|---|---|
| Potential Biological Targets | Various enzymes and receptors |
| Potential Applications | Drug development in medicinal chemistry |
| Biological Activity Studies | Interaction studies with biological targets |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide. These include:
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5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Contains a carboxylic acid instead of an amide, potentially affecting solubility and reactivity.
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6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine: Lacks the chlorobenzyl substitution, which may alter its biological profile.
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Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate: A methyl ester derivative, which could have different pharmacokinetic properties.
Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | Isoxazole ring fused with pyridine, cyclopropyl and chlorobenzyl groups | Potential biological activities |
| 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Carboxylic acid instead of amide | Different solubility and reactivity |
| 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine | Lacks chlorobenzyl substitution | Different biological profile |
| Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate | Methyl ester derivative | Different pharmacokinetic properties |
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